molecular formula C8H14O B1619870 cis-3,5-Dimethylcyclohexanone CAS No. 7214-52-0

cis-3,5-Dimethylcyclohexanone

Cat. No. B1619870
CAS RN: 7214-52-0
M. Wt: 126.2 g/mol
InChI Key: MSANHHHQJYQEOK-KNVOCYPGSA-N
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Description

Cis-3,5-Dimethylcyclohexanone is a cyclic ketone with the chemical formula C~8~H~14~O . It belongs to the class of cyclohexanones and possesses two methyl groups in the cis configuration at positions 3 and 5 on the cyclohexane ring .


Molecular Structure Analysis

The molecular structure of cis-3,5-dimethylcyclohexanone consists of a six-membered cyclohexane ring with a carbonyl group (C=O) at position 1. The cis arrangement of the two methyl groups (at positions 3 and 5) influences its stereochemistry. The stereocenters in this molecule contribute to its chiral properties .

Scientific Research Applications

Enantioselective Formation and Reactions

  • Enantioselective Formation: Deprotonation of cis-3,5-dimethylcyclohexanone has been investigated using chiral lithium amide bases, leading to the formation of lithium enolates. These enolates react with several compounds, such as benzaldehyde, acetic anhydride, and trimethylsilyl chloride. The effects of solvents and additives on the selectivity of these reactions have been explored (Majewski & Gleave, 1992).

Stereochemical and Conformational Analysis

  • Cis-Trans Equilibria: Research has been conducted on the cis-trans equilibrium in dimethylcyclohexanones, focusing on the effects of 1,3-diaxial steric interactions. This work supports the low steric requirements of lone pairs in such compounds (Brown, Cook, & Katritzky, 1971).
  • Optical Rotatory Dispersion Studies: Optical rotatory dispersion studies have been carried out on cis- and trans-2-methyl-4-t-butylcyclohexanone, providing insights into the stereochemical properties and conformational aspects of these compounds (Beard et al., 1963).

Chemical Reactions and Properties

  • Reduction Studies: The reduction of 2,6-dimethylcyclohexanone with sodium borohydride has been revisited, revealing important insights into the structural assignments of the products and the discovery of a solvent effect (Hathaway, 1998).
  • Photolysis and Biradical Intermediates: A study on the photolysis of cis- and trans-2,3-dimethylcyclohexanone suggests the presence of a discrete biradical intermediate, contributing to the understanding of photochemical processes in these compounds (Barltrop & Coyle, 1969).

Stereochemical Reactions and Synthesis

  • Stereochemical Effects in Reactions: The effect of the structure of dimethylcyclohexanones on the rate and stereoselectivity of their reduction by different agents has been explored, providing insights into the influence of molecular conformation and substituent position on chemical reactions (Sharf et al., 1978).

properties

IUPAC Name

(3R,5S)-3,5-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANHHHQJYQEOK-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349024
Record name AG-G-83630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3,5-Dimethylcyclohexanone

CAS RN

7214-52-0
Record name AG-G-83630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene are added to a round flask which is fitted with a stirrer, thermometer, dropping funnel and reflux condenser. While stirring and cooling there is now slowly added dropwise thereto a mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulphuric acid and 50 ml of glacial acetic acid. Thereby the temperature should not exceed +10° C. The mixture is stirred at this temperature for a further 3 hours and then the organic phase is separated. The aqueous phase is diluted with 130 ml of water and extracted with benzene. The combined organic phases are washed neutral and concentrated. The residue is distilled over a Widmer column and gives 102.7 g of 3,5-dimethyl-cyclohexanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3,5-Dimethylcyclohexanone
Reactant of Route 2
cis-3,5-Dimethylcyclohexanone
Reactant of Route 3
Reactant of Route 3
cis-3,5-Dimethylcyclohexanone
Reactant of Route 4
cis-3,5-Dimethylcyclohexanone
Reactant of Route 5
cis-3,5-Dimethylcyclohexanone
Reactant of Route 6
cis-3,5-Dimethylcyclohexanone

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